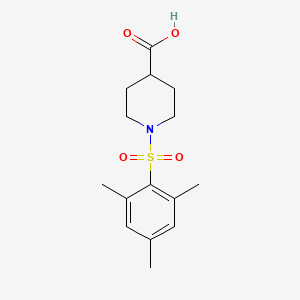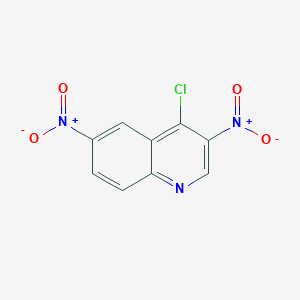
2-(1H-pyrazol-4-yl)phenol
Vue d'ensemble
Description
2-(1H-pyrazol-4-yl)phenol is an organic compound that is useful in chemical synthesis studies . It has the empirical formula C9H8N2O and a molecular weight of 160.17 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, has been achieved with good yields . One method involves the one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The reaction is facilitated by the presence of chloro(trimethyl)silane .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various methods including X-ray diffraction, UV–Vis, FTIR, 1H-NMR, 13C-NMR, and two-dimensional NMR experiments . These experimental characterizations were complemented by DFT simulations .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, have been found to exhibit a broad range of chemical reactivity . The main reactive region within the molecules was mapped through isosurface and condensed representations .Physical And Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents .Mécanisme D'action
Target of Action
The primary targets of 2-(1H-pyrazol-4-yl)phenol are phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani . These fungi are responsible for a significant percentage of crop production losses . The compound’s antifungal properties make it a potential candidate for use in agrochemical applications.
Mode of Action
It is known that the compound’s structure, particularly the presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole, enhances its antifungal activity . The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents .
Biochemical Pathways
It is known that pyrazole-based compounds, such as this compound, can inhibit the synthesis of β-tubulin during the mitosis of fungi . This inhibition disrupts the normal cell cycle of the fungi, leading to their death.
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of phytopathogenic fungi. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol and 4-bromo-3-phenol-1H-pyrazole, which are structurally similar to this compound, showed good and broad-spectrum antifungal properties against several fungi species with IC50 values ranging from 4.66 to 12.47 µg/mL .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1H-pyrazol-4-yl)phenol in lab experiments include its high stability, selectivity, and sensitivity. This compound can selectively bind to metal ions, and it has been used as a fluorescent probe to detect the presence of copper ions in living cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on 2-(1H-pyrazol-4-yl)phenol. One direction is to develop new metal complexes of this compound with improved catalytic activity and selectivity. Another direction is to explore the potential use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the development of new fluorescent probes based on this compound for the detection of other metal ions in biological systems is also an area of future research.
Applications De Recherche Scientifique
2-(1H-pyrazol-4-yl)phenol has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in various fields of research, including chemistry, biology, and medicine. This compound is widely used as a ligand in coordination chemistry, and it forms stable complexes with various metal ions. The metal complexes of this compound have been used as catalysts in organic synthesis.
In biology, this compound is used as a fluorescent probe to detect the presence of metal ions in biological systems. This compound can selectively bind to copper ions, and it has been used to monitor the intracellular concentration of copper ions in living cells. This compound has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUVBKSVYWFWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
391927-45-0 | |
| Record name | 2-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

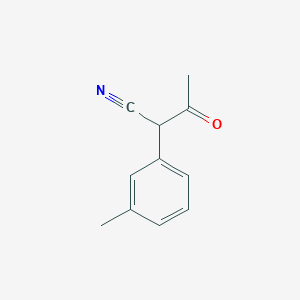
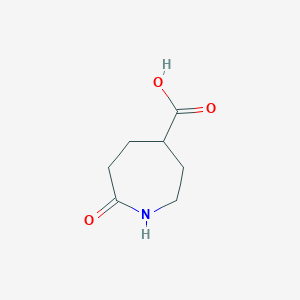
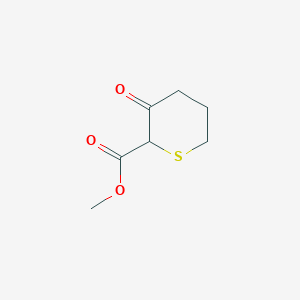
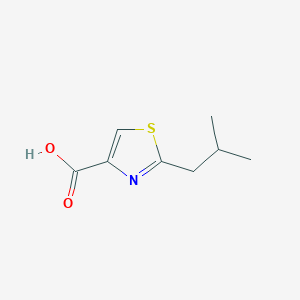
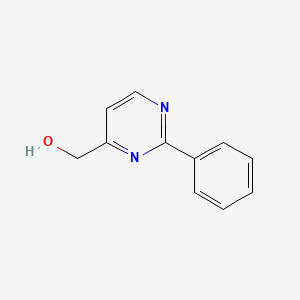
![2-chloro-N-[(4-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3383107.png)


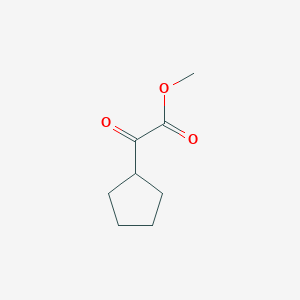
![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)


